3,3-Difluoro-1,5-pentanediol
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Overview
Description
3,3-Difluoro-1,5-pentanediol: is an organic compound with the molecular formula C5H10F2O2 and a molecular weight of 140.13 g/mol . It is a diol, meaning it contains two hydroxyl groups (-OH), and is characterized by the presence of two fluorine atoms attached to the third carbon in the pentane chain
Mechanism of Action
Target of Action
It’s known that this compound is used in the biosynthesis of 1,5-pentanediol .
Mode of Action
It’s known to be involved in the biosynthesis of 1,5-pentanediol, a linear diol with an odd number of methylene groups .
Biochemical Pathways
The biochemical pathway involving 3,3-Difluoro-1,5-pentanediol is related to the biosynthesis of 1,5-pentanediol . In this pathway, aminotransferases, lysine decarboxylase, and alcohol dehydrogenase from E. coli are used to achieve the whole-cell production of 1,5-PDO from lysine . A protein scaffold of EutM is employed for GabT assembly and glutamate dehydrogenase is also validated for the recycling of NADPH and α-ketoglutaric acid (α-KG) .
Result of Action
The result of the action of this compound is the production of 1,5-pentanediol . After optimizing the cultivation and bioconversion conditions, the titer of 1,5-PDO reached 4.03 mM .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1,5-pentanediol can be achieved through several methods. One common approach involves the reaction of 3,3-difluoropentanal with a suitable reducing agent to yield the desired diol . Another method includes the hydrogenation of 3,3-difluoropentanoic acid . These reactions typically require specific catalysts and controlled conditions to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic systems and optimized reaction conditions to maximize efficiency and minimize costs . The use of continuous flow reactors and high-throughput screening of catalysts are common practices in industrial settings to achieve large-scale production.
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1,5-pentanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Formation of difluoroketones or difluoroaldehydes.
Reduction: Formation of difluoropentane.
Substitution: Formation of various substituted pentanediols depending on the nucleophile used.
Scientific Research Applications
3,3-Difluoro-1,5-pentanediol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, solvents, and other industrial chemicals.
Comparison with Similar Compounds
1,5-Pentanediol: Lacks fluorine atoms, making it less reactive in certain chemical reactions.
3-Fluoro-1,5-pentanediol: Contains only one fluorine atom, resulting in different chemical and biological properties.
3,3-Dichloro-1,5-pentanediol: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.
Uniqueness: 3,3-Difluoro-1,5-pentanediol is unique due to the presence of two fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
3,3-difluoropentane-1,5-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2O2/c6-5(7,1-3-8)2-4-9/h8-9H,1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHYSPKAWZYXRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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